molecular formula C13H11N3O2S B11794567 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11794567
M. Wt: 273.31 g/mol
InChI Key: RKLAEOYMBJLWMB-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol features a phenolic core substituted with a methoxy group at the 2-position and a 1,2,4-triazole ring at the 4-position. The triazole ring is further modified with a thiophen-2-yl substituent at the 3-position. This structure combines electron-rich aromatic systems (methoxy-phenyl and thiophene) with a heterocyclic triazole scaffold, which is known for diverse biological activities, including antimicrobial and antifungal properties .

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-methoxy-4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C13H11N3O2S/c1-18-10-7-8(4-5-9(10)17)12-14-13(16-15-12)11-3-2-6-19-11/h2-7,17H,1H3,(H,14,15,16)

InChI Key

RKLAEOYMBJLWMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the methoxy and phenol groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Spectroscopic Characterization

  • 1H-NMR : Expected signals include:
    • Methoxy group: δ ~3.8 ppm (singlet).
    • Thiophene protons: δ ~6.9–7.5 ppm (multiplet).
    • Triazole protons: δ ~8.1–8.5 ppm (singlet).
  • IR: Strong absorption bands for O–H (phenol, ~3200 cm⁻¹), C=N (triazole, ~1600 cm⁻¹), and C–S (thioether, ~650 cm⁻¹) .

Comparison with Structural Analogs

Structural Modifications and Properties

The table below highlights key differences between the target compound and similar triazole derivatives:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Biological Activity Key Reference
Target Compound R1 = OCH₃, R2 = Thiophen-2-yl Not Reported Hypothesized antifungal
3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazole R1 = SCH₂-thiophene 85–126 Antimicrobial (inferred)
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-triazole R1 = SMe, R2 = 3,4,5-trimethoxyphenyl 120–150 Not reported
2-Ethoxy-4-(3-furyl)-triazol-phenol R1 = OEt, R2 = Furan-2-yl Not Reported Structural analog

Key Observations

Thiophene vs. Methoxy groups (in the target compound) increase solubility compared to nitro or methyl substituents (e.g., compounds 5i and 5j in ) .

Biological Activity :

  • Triazole-thiophene hybrids () show antimicrobial activity, suggesting the target compound may exhibit similar properties .
  • Antifungal activity is reported for triazole derivatives with electron-withdrawing groups (e.g., nitro), but methoxy’s electron-donating nature may reduce potency .

Thermal Stability :

  • Melting points for analogs range from 85–150°C (). The target compound’s methoxy group may lower its melting point due to reduced crystallinity .

Biological Activity

2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure

The chemical structure of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This structure includes a methoxy group, a phenolic group, and a triazole moiety attached to a thiophene ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research has shown that triazole derivatives can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of various triazole derivatives against several cancer cell lines. Among them, the compound demonstrated IC50 values as follows:

Cell Line IC50 (μM)
MCF-71.1
HCT-1162.6
HepG21.4

These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The synthesized triazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) assays. Selected compounds exhibited significant inhibition against the pathogens:

Pathogen MIC (μg/mL)
E. coli15
S. aureus10

These findings suggest that the compound could serve as a potential antimicrobial agent .

The mechanism of action for the anticancer and antimicrobial activities of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol is believed to involve the following:

  • Inhibition of Thymidylate Synthase : The compound's ability to inhibit TS disrupts DNA synthesis in cancer cells.
  • Disruption of Membrane Integrity : For antimicrobial activity, the compound may disrupt bacterial cell membranes, leading to cell death.

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